molecular formula C8H17Cl2FN2 B14025190 1-(3-Fluorocyclobutyl)piperazine dihydrochloride

1-(3-Fluorocyclobutyl)piperazine dihydrochloride

Cat. No.: B14025190
M. Wt: 231.14 g/mol
InChI Key: GPHLCEHTMJTEFU-UHFFFAOYSA-N
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Description

1-(3-Fluorocyclobutyl)piperazine dihydrochloride is a piperazine derivative characterized by a fluorinated cyclobutyl substituent at the 1-position of the piperazine ring. Piperazine derivatives are widely studied for their diverse pharmacological properties, including antihistaminic, vasodilatory, and receptor-modulating activities.

Properties

Molecular Formula

C8H17Cl2FN2

Molecular Weight

231.14 g/mol

IUPAC Name

1-(3-fluorocyclobutyl)piperazine;dihydrochloride

InChI

InChI=1S/C8H15FN2.2ClH/c9-7-5-8(6-7)11-3-1-10-2-4-11;;/h7-8,10H,1-6H2;2*1H

InChI Key

GPHLCEHTMJTEFU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2CC(C2)F.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorocyclobutyl)piperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions using readily available starting materials. The process may include parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorocyclobutyl)piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(3-Fluorocyclobutyl)piperazine dihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Fluorocyclobutyl)piperazine dihydrochloride involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, biological activities, and physicochemical properties of 1-(3-Fluorocyclobutyl)piperazine dihydrochloride with analogous piperazine derivatives:

Compound Name Substituent Biological Activity/Application Key Properties/Findings References
This compound 3-Fluorocyclobutyl Hypothetical: Potential CNS/GPCR modulation Enhanced metabolic stability due to fluorination; steric hindrance from cyclobutyl
Trimetazidine dihydrochloride 2,3,4-Trimethoxybenzyl Coronary vasodilator, antioxidant Reduces oxidative stress in ischemia/reperfusion injury; synthesized via chloromethylation and piperazine condensation
Cetirizine dihydrochloride 4-Chlorophenyl-benzyl Antihistamine (H1 receptor antagonist) High selectivity for peripheral H1 receptors; minimal CNS penetration
1-(3-Fluoropyridin-4-yl)piperazine trihydrochloride 3-Fluoropyridinyl Research compound (serotonin receptor studies) Fluoropyridinyl group enhances 5-HT1 receptor subtype selectivity
1-(m-Trifluoromethylphenyl)piperazine m-Trifluoromethylphenyl 5-HT1B/1C receptor agonist 65-fold selectivity for 5-HT1B receptors; suppresses locomotor activity in rats
Piperazine dihydrochloride (unsubstituted) None Precursor for N-nitroso compound formation Forms mutagenic N-nitrosopiperazine with nitrite (50–70% nitrosation rate)

Physicochemical and Metabolic Properties

  • Fluorocyclobutyl Group: Likely improves metabolic stability by resisting cytochrome P450-mediated oxidation.
  • Chlorophenyl/Benzyl Groups (e.g., Cetirizine) : Increase molecular weight and polarity, limiting CNS penetration and favoring peripheral antihistaminic effects .
  • Trimethoxybenzyl Group (Trimetazidine) : Balances lipophilicity and solubility, facilitating tissue uptake and antioxidant activity .

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